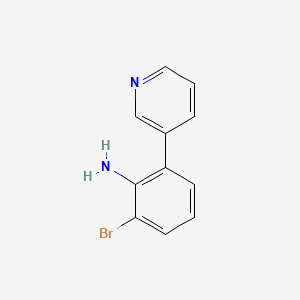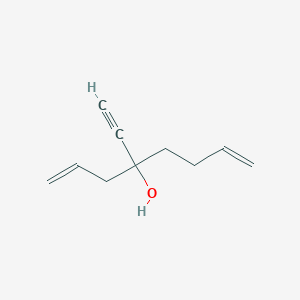
4-Ethynylocta-1,7-dien-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylocta-1,7-dien-4-OL is an organic compound with the molecular formula C10H14O. It consists of 14 hydrogen atoms, 10 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes both ethynyl and dienyl functional groups, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylocta-1,7-dien-4-OL can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with appropriate reagents under controlled conditions. For instance, a mixture of propargyl alcohol, diisopropylamine, and paraformaldehyde in tetrahydrofuran (THF) can be heated to reflux for 24 hours . The resulting mixture is then subjected to a series of purification steps, including extraction and filtration, to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylocta-1,7-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or dienyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethynylocta-1,7-dien-4-OL has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-Ethynylocta-1,7-dien-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes, metabolic pathways, and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
- 4-ethynylocta-1,7-dien-4-ol
- 6,6-dimethyl-4-ethynyl-octa-1,7-dien-4-ol
- 6,6-dimethyl-2-methyl-4-ethynyl-octa-1,7-dien-4-ol
Uniqueness: this compound stands out due to its unique combination of ethynyl and dienyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing novel materials, pharmaceuticals, and industrial products.
Propriétés
Numéro CAS |
859520-40-4 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethynylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H14O/c1-4-7-9-10(11,6-3)8-5-2/h3-5,11H,1-2,7-9H2 |
Clé InChI |
CDLUFHLLFHWBBV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(CC=C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
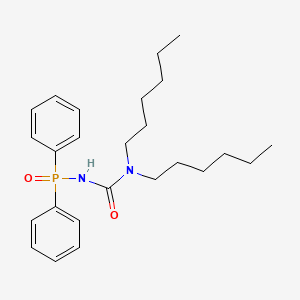

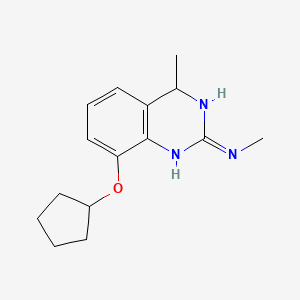
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
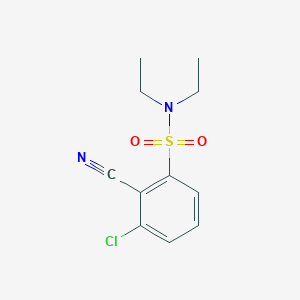
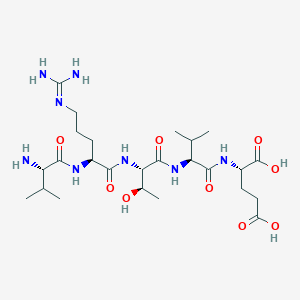

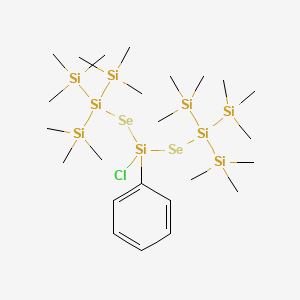
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
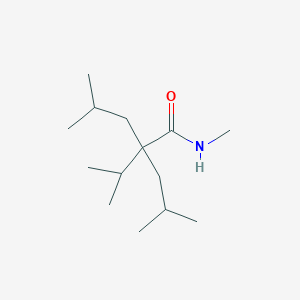
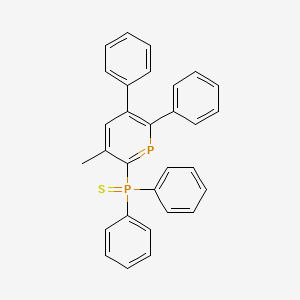
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
